2-Bromo-4,5-diphenyl-1H-imidazole

Descripción general

Descripción

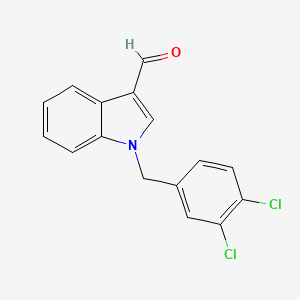

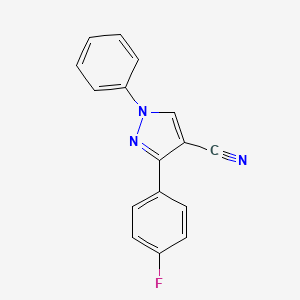

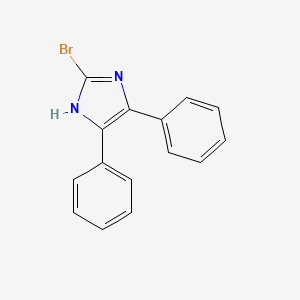

2-Bromo-4,5-diphenyl-1H-imidazole (2BDI) is an organic compound belonging to the class of imidazoles. It is a heterocyclic aromatic compound, consisting of a five-membered ring with two nitrogen atoms, two phenyl groups and a bromine atom. 2BDI has a wide range of applications in both organic synthesis and scientific research. It is used as a reagent in organic synthesis, a catalyst for various reactions, and as a building block for the synthesis of other compounds. In scientific research, 2BDI has been studied for its potential use as an anti-cancer agent, an anti-viral agent, and an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Antimicrobial Agents :

- Some derivatives of 2-Bromo-4,5-diphenyl-1H-imidazole have shown significant antimicrobial activity, particularly against yeast and bacterial strains. For example, compounds with electron-withdrawing substituents like bromo showed notable inhibitory activity against S. cerevisiae and C. albicans, compared to standard drugs (Sharma et al., 2017).

Molecular Docking and Antimicrobial Studies :

- Studies involving crystal structure and molecular docking of this compound derivatives have been conducted to understand their inhibitory activity against microbial targets, like glucosamine 6-phosphate synthase (Sharma et al., 2018).

Synthesis of Heterocyclic Compounds :

- This compound has been used as an aryl halide in the synthesis of fused tetracyclic heterocycles, demonstrating its utility in creating complex organic structures (Dong et al., 2018).

Nonlinear Optical Exploration :

- The compound has been part of studies exploring the nonlinear optical properties of novel tetra substituted imidazoles. These studies involve spectroscopic techniques and computational analysis to understand the optical properties of these compounds (Ahmad et al., 2018).

Corrosion Inhibition :

- Derivatives of this compound have been evaluated for their performance as corrosion inhibitors for steel in corrosive environments. These studies include various spectroscopic and electrochemical techniques (Singh et al., 2017).

Anticancer Activity :

- Novel derivatives of this compound have been synthesized and evaluated for in vitro anticancer activity against human cancer cell lines. Molecular docking studies have supported these evaluations (Lakavath et al., 2022).

Excited-State Intramolecular Proton Transfer (ESIPT) :

- Studies have focused on the photophysical properties of imidazole-based ESIPT molecules, which include this compound derivatives. These studies are significant for understanding the fluorescence properties of these compounds (Somasundaram et al., 2018).

Antimalarial Agent :

- Derivatives of this compound have been studied for their antimalarial activities, including molecular docking studies to predict interactions with target proteins (Septiana et al., 2021).

Direcciones Futuras

Imidazole and its derivatives have been gaining attention due to their broad range of chemical and biological properties. They have been used in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mecanismo De Acción

Target of Action

2-Bromo-4,5-diphenyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of its derivatives .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, which suggests that they may have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be influenced by environmental conditions . For instance, certain reaction conditions have been found to be mild enough for the inclusion of a variety of functional groups .

Propiedades

IUPAC Name |

2-bromo-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBONAXSLJKEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358713 | |

| Record name | 2-Bromo-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69045-24-5 | |

| Record name | 2-Bromo-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)